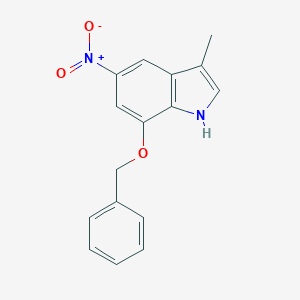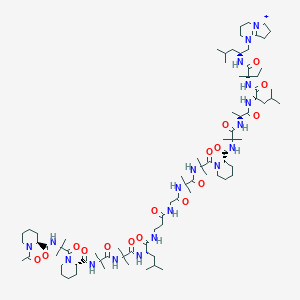
4-(Methylamino)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)pent-3-en-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. Methylone is structurally similar to MDMA (ecstasy) and is often sold as a substitute for it.
Mecanismo De Acción
4-(Methylamino)pent-3-en-2-one acts as a monoamine transporter substrate, which means that it binds to and is transported by the serotonin, dopamine, and norepinephrine transporters. Once inside the neuron, 4-(Methylamino)pent-3-en-2-one induces the release of these neurotransmitters into the synaptic cleft, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of 4-(Methylamino)pent-3-en-2-one.
Efectos Bioquímicos Y Fisiológicos
4-(Methylamino)pent-3-en-2-one has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methylamino)pent-3-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is less expensive than MDMA. 4-(Methylamino)pent-3-en-2-one has a shorter duration of action than MDMA, which allows for more rapid experimentation. However, 4-(Methylamino)pent-3-en-2-one has several limitations as well. It is less potent than MDMA and may not produce the same effects. 4-(Methylamino)pent-3-en-2-one is also less studied than MDMA, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for research on 4-(Methylamino)pent-3-en-2-one. One area of interest is the study of its neurotoxic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may lead to long-term damage. Another area of interest is the study of its potential therapeutic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, which has been studied for its potential therapeutic use in treating PTSD. Finally, more research is needed to understand the long-term effects of 4-(Methylamino)pent-3-en-2-one use and its potential for abuse.
Métodos De Síntesis
4-(Methylamino)pent-3-en-2-one is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor for both MDMA and 4-(Methylamino)pent-3-en-2-one. The synthesis of 4-(Methylamino)pent-3-en-2-one involves the reduction of MDP2P with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain 4-(Methylamino)pent-3-en-2-one.
Aplicaciones Científicas De Investigación
4-(Methylamino)pent-3-en-2-one has been used in scientific research to study its effects on the central nervous system. It is a potent releaser of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, such as increased sociability, empathy, and euphoria. However, 4-(Methylamino)pent-3-en-2-one is less potent than MDMA and has a shorter duration of action.
Propiedades
IUPAC Name |
(E)-4-(methylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKFVXIVPDFBL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pent-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
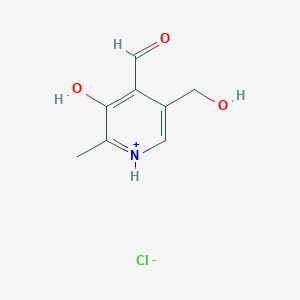
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
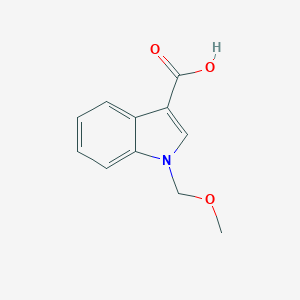
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
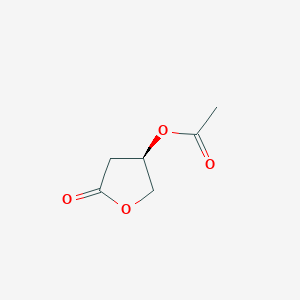
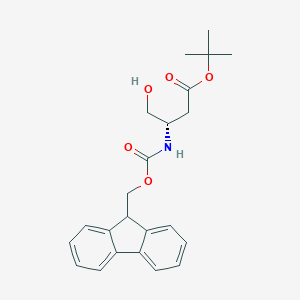
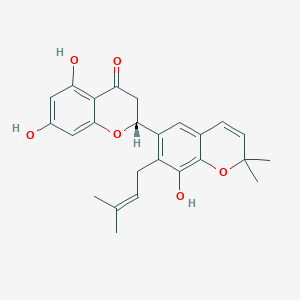
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
